2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Overview
Description
2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a compound with potential analgesic and anti-inflammatory activity. It can be synthesized through various methods that are industrially viable. The compound has been the subject of research due to its pharmacological properties and the interest in developing new analgesics .
Synthesis Analysis
The synthesis of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been achieved through three different methods. These methods involve the use of (E)- and (Z)-isomers of 2-butenoic acid and oxiranecarboxylic acid derivatives as intermediates. Additionally, the optical resolution of the racemic mixture of this compound was successfully performed using cinchonidine as a resolution reagent, which is crucial for the production of optically active pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid includes an isoindolinyl group, which is a common structural motif in many biologically active compounds. The presence of the propanoic acid moiety suggests that the compound could exhibit carboxylic acid-like properties, such as hydrogen bonding, which may be relevant to its biological activity .
Chemical Reactions Analysis
While the specific chemical reactions of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid are not detailed in the provided papers, the synthesis methods suggest that it can participate in reactions typical of carboxylic acids and ketones. These may include condensation reactions, as well as reactions with amines and phosphites, as indicated by the synthesis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid are not explicitly detailed in the provided papers. However, based on its structure, it can be inferred that the compound is likely to be solid at room temperature and may have moderate solubility in organic solvents. The presence of both a carboxylic acid and a ketone group suggests that it could exhibit acidity and may form salts with bases .
Scientific Research Applications
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities have created interest among researchers to synthesize a variety of indole derivatives .
For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Another example is 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
-
Antiviral Activity
- Indole derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate have been reported as antiviral agents . For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were investigated for antiviral activity against a broad range of RNA and DNA viruses . Several compounds showed potent antiviral activity against Coxsackie B4 virus .
-
Antibacterial Activity
-
Anticonvulsant Activity
-
Antiviral Activity
- Indole derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate have been reported as antiviral agents . For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were investigated for antiviral activity against a broad range of RNA and DNA viruses . Several compounds showed potent antiviral activity against Coxsackie B4 virus .
-
Antibacterial Activity
-
Anticonvulsant Activity
Safety And Hazards
properties
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(11(14)15)12-6-8-4-2-3-5-9(8)10(12)13/h2-5,7H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPWPQBDGZFHQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377422 | |
Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |
CAS RN |
67266-14-2 | |
Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.